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A Novel Ionizable Lipid for Enhanced In Vivo
Delivery
For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR/Cas9 technology has revolutionized the field of gene editing, offering

unprecedented potential for the treatment of genetic disorders. However, the safe and efficient

delivery of CRISPR/Cas9 components to target tissues in vivo remains a significant hurdle.

This technical guide introduces TCL053, a novel, three-tailed ionizable cationic amino lipid, and

its application in lipid nanoparticle (LNP) formulations for the delivery of Cas9 mRNA and

single-guide RNA (sgRNA). TCL053-based LNPs have demonstrated significant promise in

preclinical models, particularly for muscle-targeted gene editing.

Core Attributes of TCL053
TCL053 is an ionizable lipid with a pKa of 6.8.[1] This property is crucial for its function in

LNPs; the lipid is relatively neutral at physiological pH, minimizing non-specific interactions and

toxicity, but becomes protonated in the acidic environment of the endosome, facilitating the

release of the LNP's cargo into the cytoplasm.

TCL053-Based Lipid Nanoparticle Formulation
TCL053 is a key component of a four-part LNP formulation designed for the encapsulation and

delivery of nucleic acids. The optimized molar ratio of the lipid components is as follows:
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Component Molar Ratio (%)

TCL053 (Ionizable Lipid) 60

Dipalmitoylphosphatidylcholine (DPPC) (Helper

Lipid)
10.6

Cholesterol (Structural Lipid) 27.3

1,2-dimyristoyl-sn-glycero-3-

phosphoethanolamine-N-[methoxy(polyethylene

glycol)-2000] (DMG-PEG) (PEGylated Lipid)

2.1

Table 1: Molar composition of the TCL053-LNP formulation.[2][3]

These LNPs have a particle size of approximately 79.1 nm and demonstrate a high

encapsulation rate of 96%.[3][4]

Mechanism of Action: LNP-Mediated Delivery and
Endosomal Escape
The delivery of CRISPR/Cas9 components via TCL053-LNPs is a multi-step process initiated

by cellular uptake and culminating in gene editing within the nucleus.
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Fig. 1: Cellular uptake and mechanism of action of TCL053-LNPs for CRISPR/Cas9 gene
editing.

Experimental Protocols
Preparation of TCL053-LNPs
A detailed, step-by-step protocol for the preparation of TCL053-LNPs is crucial for

reproducibility. The following is a generalized procedure based on microfluidic mixing

techniques:

Solution Preparation:

Prepare a lipid mixture in ethanol containing TCL053, DPPC, cholesterol, and DMG-PEG

at the specified molar ratios.

Prepare an aqueous solution of Cas9 mRNA and sgRNA in a low pH buffer (e.g., citrate

buffer).

Microfluidic Mixing:

Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate

syringes.

Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a

controlled flow rate. This process facilitates the self-assembly of the LNPs.

Purification and Characterization:

Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS) to remove

ethanol and non-encapsulated components.

Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation

efficiency using techniques such as dynamic light scattering (DLS) and a Ribogreen assay.

In Vivo Administration in a Duchenne Muscular
Dystrophy (DMD) Mouse Model
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TCL053-LNPs have been successfully used for in vivo gene editing in a humanized mouse

model of DMD.[2]

Animal Model: A humanized DMD mouse model with a deletion of exon 44 in the murine

Dmd gene and a knock-in of human DMD exon 45.

LNP-CRISPR Formulation: Prepare separate LNPs encapsulating Cas9 mRNA and sgRNAs

targeting the splice sites of exon 45.

Administration:

Intramuscular Injection: Directly inject the LNP solution into the target muscle (e.g., tibialis

anterior).

Limb Perfusion: For broader muscle targeting, administer the LNP solution intravenously

into the dorsal saphenous vein while a tourniquet is applied to the upper hindlimb. This

method allows for the delivery of the LNPs to multiple muscle groups in the limb.[2]

Analysis:

After a specified period, harvest tissues for analysis.

Assess exon skipping efficiency using RT-PCR.

Evaluate dystrophin protein restoration via Western blotting and immunofluorescence.

Analyze off-target effects using targeted deep sequencing of predicted off-target sites.

Quantitative Data and Performance
TCL053-LNPs have demonstrated superior performance compared to other LNP formulations

in preclinical studies.
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Parameter Result Comparison

Exon Skipping Efficiency (in

vivo, tibialis anterior)
~10%

5-fold higher than MC3-based

LNPs

Particle Size 79.1 nm N/A

Encapsulation Efficiency 96% N/A

Immunogenicity
Low, allowing for repeated

administrations

AAV vectors elicit neutralizing

antibodies, preventing re-

dosing

Table 2: Performance metrics of TCL053-LNP mediated CRISPR/Cas9 delivery in a DMD

mouse model.[2][3][4][5]

The low immunogenicity of the TCL053-LNP system is a significant advantage over viral

delivery methods, such as adeno-associated viruses (AAVs), which can elicit strong immune

responses that prevent repeated dosing.[6] While a transient increase in serum cytokine levels

was observed 6 and 24 hours post-administration, these levels returned to baseline, indicating

a temporary and manageable inflammatory response.[5]

Experimental Workflow for In Vivo DMD Gene
Editing
The following diagram outlines the experimental workflow for utilizing TCL053-LNPs for in vivo

gene editing in a DMD mouse model.
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Fig. 2: Experimental workflow for TCL053-LNP mediated in vivo gene editing.

Conclusion and Future Directions
TCL053 represents a significant advancement in non-viral delivery systems for CRISPR/Cas9

gene editing. Its ability to form stable LNPs that efficiently deliver their cargo to muscle tissue

with low immunogenicity opens up new possibilities for the treatment of muscular dystrophies

and other genetic disorders. The transient expression of Cas9 from mRNA delivered by
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TCL053-LNPs is a key safety feature, reducing the risk of off-target effects associated with

long-term Cas9 expression from viral vectors.

Future research should focus on further optimizing the LNP formulation for enhanced targeting

to specific muscle groups and other tissues, as well as comprehensive long-term safety and

efficacy studies in larger animal models. The development of TCL053 and similar ionizable

lipids is a critical step towards the clinical translation of CRISPR/Cas9-based therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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